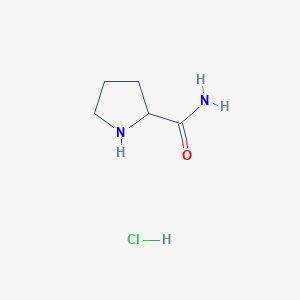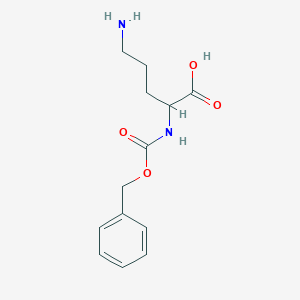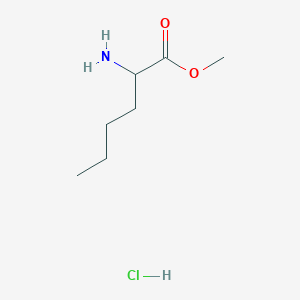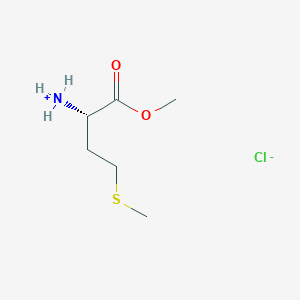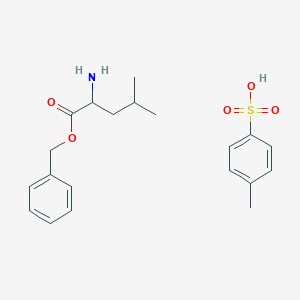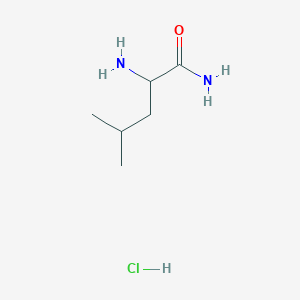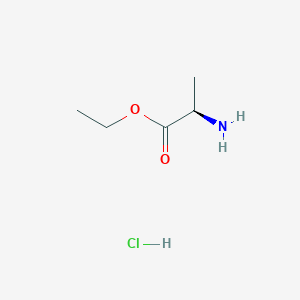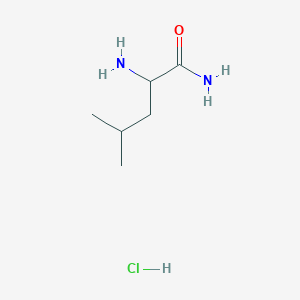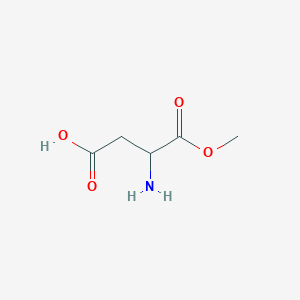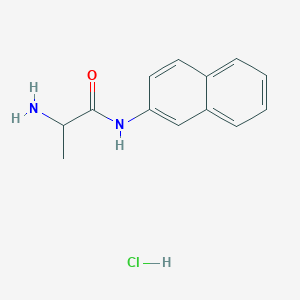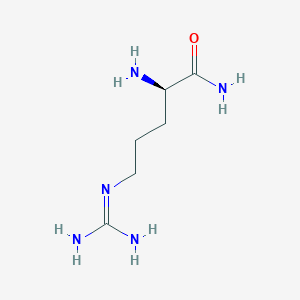
D-Arginine amide dihydrochloride
Descripción general
Descripción
D-Arginine amide dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N5O . It is used in various studies and applications, particularly those involving the L-arginine/nitric oxide pathway .
Synthesis Analysis
The synthesis of D-Arginine amide dihydrochloride involves several steps. One method involves the hydrogenation of the corresponding pure compounds in methanol/HCl using Pd in activated charcoal as a catalyst . Another method involves the use of enzymes known as coronafacic acid ligases (CfaLs), which have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis
The molecular structure of D-Arginine amide dihydrochloride consists of 6 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
D-Arginine amide dihydrochloride can undergo several types of chemical reactions. For instance, it can be modified using dicarbonyl compounds, a common method to identify functional or reactive arginine residues in proteins .Aplicaciones Científicas De Investigación
1. Identification of Arginine Amidation Sites in Proteins
D-Arginine amide dihydrochloride plays a role in the identification of arginine amidation sites in proteins. A study by Naseer et al. (2020) discusses a novel predictor for identifying arginine amide (R-Amide) sites in proteins. This predictor integrates deep learning features and helps in understanding the mechanism of this modification in proteins.
2. Synthesis of Octa-D-Arginine Amide
The synthesis of octa-D-arginine amide, as a nonahydrochloride salt, is a notable application. Califano et al. (2005) Califano et al. (2005) approached its synthesis via a solution phase route. This synthesis is significant for its role in transporting active drugs through cell membranes and tissues.
3. Role in Electron Transfer Induced Dissociations
The behavior of arginine amide radicals, generated by electron transfer to protonated arginine amide cations, is another application. Chen and Tureček (2006) Chen and Tureček (2006) studied this, finding that these radicals are stable on a microsecond scale and undergo specific dissociations, providing insights into electron capture and transfer dissociations in peptides.
4. Inhibition of Furin by Polyarginine-Containing Peptides
D-Polyarginines, including those containing D-Arginine amide, are potent inhibitors of furin, a mammalian endoprotease. The study by Kacprzak et al. (2004) highlights the therapeutic potential of D-polyarginines in inhibiting furin, which is significant for treating pathogenic toxins and viral proliferation.
Direcciones Futuras
Research into D-Arginine amide dihydrochloride and related compounds is ongoing. Future directions may include the development of therapeutic peptides, which have shown promise in various applications . Additionally, the use of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers presents exciting future possibilities .
Mecanismo De Acción
Target of Action
D-Arginine amide dihydrochloride, also known as D-Argininamide Dihydrochloride, is a derivative of D-arginine . D-arginine is the D-isomer of arginine, and only the L-form is physiologically active . The primary target of D-arginine is Creatine kinase M-type . This enzyme plays a crucial role in energy transduction in tissues with fluctuating energy demands by catalyzing the reversible transfer of phosphate between ATP and various phosphogens .
Mode of Action
It is known that arginine-based compounds interact with their targets and alter their structure and function . This interaction is mainly due to their cationic nature combined with their amphiphilic character .
Biochemical Pathways
D-Arginine amide dihydrochloride likely affects the arginine metabolism pathway. Arginine metabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, each having significant biological importance . One of the most important arginine catabolism pathways is the ADI pathway, which hydrolyzes arginine to ornithine, with the byproducts of ammonia, CO2, and ATP .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and elimination (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The result of D-Arginine amide dihydrochloride’s action is the alteration of the microbial envelope’s structure and function . This alteration can lead to changes in the yeast-membrane permeability, which could be linked to viability loss and mixed-vesicle release .
Action Environment
The action of D-Arginine amide dihydrochloride can be influenced by environmental factors. For instance, in the context of microbial communities, D-Arginine amide dihydrochloride may function as part of a cooperative strategy to protect non-producing members from competing bacteria . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other microbial species and the overall environmental context .
Propiedades
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659607 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine amide dihydrochloride | |
CAS RN |
203308-91-2 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



